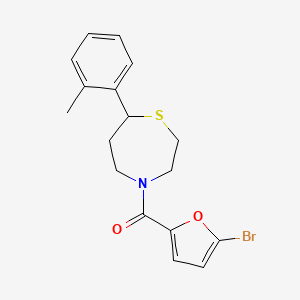

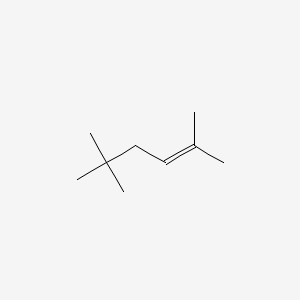

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents like LiAlH4 . The process typically involves the addition of the reagent to a Schlenk flask, followed by the addition of a solvent like THF . The ester is then added dropwise, and the mixture is stirred until the alcohol is fully formed .Molecular Structure Analysis

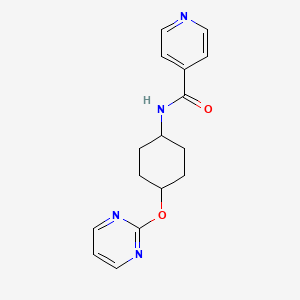

The molecular structure of this compound is complex, featuring a thiophene ring attached to a tetrahydro-2H-pyran ring via a methylene bridge . The pent-4-enamide moiety is attached to the pyran ring via a methylene group .科学的研究の応用

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including our compound of interest, have been studied for their potential anticancer properties. The presence of the thiophene moiety is associated with a variety of pharmacological effects, one of which is the inhibition of cancer cell growth. For instance, certain thiophene derivatives have shown promising results against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests that our compound could be synthesized and evaluated for similar antitumor activities.

Antibacterial Applications

The antibacterial activity of thiophene derivatives is another significant area of research. Compounds with specific functional groups, such as the p-nitro group, have exhibited excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . This indicates that modifying our compound to include such functional groups could enhance its antibacterial efficacy.

Anti-Inflammatory Uses

Thiophene derivatives are known to possess anti-inflammatory properties. They have been utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, suprofen, which has a 2-substituted thiophene framework, is recognized for its anti-inflammatory effects . Our compound could be explored for similar uses, potentially leading to the development of new anti-inflammatory medications.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors . These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The structural flexibility and electronic properties of thiophene derivatives make them suitable for these applications, and our compound could contribute to new developments in this area.

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The sulfur-containing heterocyclic ring of thiophene is effective in protecting metals from corrosion, which is crucial in extending the lifespan of metal structures and components. Research into the corrosion inhibition properties of our compound could lead to its application in protective coatings and treatments for metals.

Anesthetic Applications

Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics. Articaine, a 2,3,4-trisubstituent thiophene, is an example of such an application . Investigating the anesthetic potential of “N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pent-4-enamide” could open up new possibilities for safer and more effective local anesthetics.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of thiophene derivatives are well-documented. These compounds have been effective against a range of microbial and fungal pathogens . By studying the specific structural features that contribute to these properties, our compound could be optimized for use as a potent antimicrobial or antifungal agent.

Kinase Inhibition and Anti-Arrhythmic Effects

Thiophene derivatives have been investigated for their kinase inhibiting and anti-arrhythmic effects. These properties are particularly relevant in the treatment of various cardiovascular diseases . By exploring the kinase inhibition potential of our compound, it could be developed into a novel therapeutic agent for managing heart rhythm disorders.

将来の方向性

特性

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-2-3-4-14(17)16-12-15(6-8-18-9-7-15)13-5-10-19-11-13/h2,5,10-11H,1,3-4,6-9,12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEYZATZCHNWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1(CCOCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

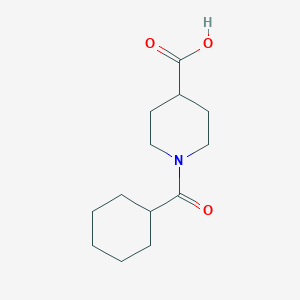

![N-(4-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2926423.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2926424.png)

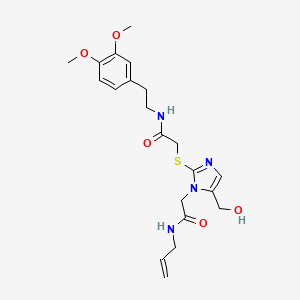

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2926426.png)

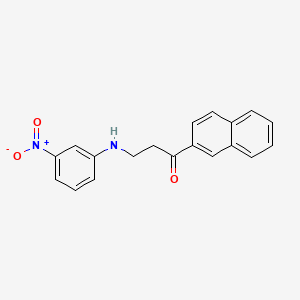

![(2S,4R)-N-[[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2926427.png)

![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)